Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Application Notes: In Vitro Dissolution Testing
for Fluvastatin Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (3S,5R)-fluvastatin sodium

CAS No.: 93957-55-2

Cat. No.: S528234

In vitro dissolution testing is a critical quality control tool for solid oral dosage forms, ensuring batch-to-bust
consistency and predicting in vivo performance [1]. For fluvastatin sodium, a drug with a short half-life and
extensive first-pass metabolism, developing a discriminatory dissolution method is essential to guarantee

product quality and performance [2] [3].

Drug Substance Profile

¢ Active Ingredient: Fluvastatin Sodium [3].

e Therapeutic Category: HMG-CoA reductase inhibitor (statin) [3].

e BCS Classification: Information not located in search results; experimental determination is
recommended.

¢ Solubility: Considered soluble, but specific data was not located. Solubility should be profiled across
physiological pH range (1.2 - 7.5) during method development [1].

e Stability: Solution state stability must be established in the chosen dissolution medium over the test
duration [1].

Key Objectives of Dissolution Testing

¢ Quality Control: To ensure consistent drug release from batch to batch.
¢ Predictive Tool: To correlate the in vitro release profile with the expected in vivo bioavailability.
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e Formulation Screening: To evaluate the impact of different formulation techniques, such as those
used for taste masking in fast-dissolving oral films [2].

Experimental Protocol: Dissolution Testing for
Fluvastatin Sodium Tablets

This protocol is adapted from general guidelines and a specific analytical method for fluvastatin sodium [3]

[1].

l. Apparatus and Reagents

e Apparatus: USP Apparatus 2 (Paddle) [1].

¢ Dissolution Medium: 900 mL of pH 6.8 Phosphate Buffer. The suitability of this medium should be
confirmed during development, considering other media like 0.1 N HCI based on drug solubility and
formulation characteristics [1].

e Temperature: 37.0 £ 0.5 °C.

e Agitation Speed: 50 rpm [1]. A speed of 75 rpm may also be evaluated during development to
prevent coning.

¢ Reagents: Fluvastatin Sodium reference standard, 4-chloro-7-nitrobenzofurazan (NBD-CI), acetone,
methanol, potassium dihydrogen phosphate, sodium hydroxide.

Il. Analytical Method: Kinetic Spectrophotometry

This method offers a simple and sensitive alternative to HPLC for dissolution testing [3].

¢ Principle: Fluvastatin sodium reacts with NBD-Cl in an acetone medium at an elevated temperature
to form a yellow-colored product [3].
e Wavelength: 462 nm [3].
e Procedure:
o Sample Withdrawal: Withdraw a specified volume (e.g., 5 mL) of dissolution medium at
predetermined time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes).
o Filtration: Immediately filter samples through a 0.45-um membrane filter.
o Derivatization: Transfer 1.0 mL of the filtered sample to a 10 mL volumetric flask. Add 0.75 mL
of 0.2% w/v NBD-CI solution and dilute to volume with acetone [3].
o Heating: Heat the mixture in a water bath at 55 * 2°C for 20 minutes [3].

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://www.academia.edu/72164241/Formulation_and_Evaluation_of_Fast_Dissolving_Oral_Films_of_Fluvastatin_Sodium_by_Using_Taste_Masking_Techniques
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614735/
https://www.chromatographyonline.com/view/developing-and-validating-dissolution-procedures-0
https://www.chromatographyonline.com/view/developing-and-validating-dissolution-procedures-0
https://www.chromatographyonline.com/view/developing-and-validating-dissolution-procedures-0
https://www.chromatographyonline.com/view/developing-and-validating-dissolution-procedures-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614735/
https://www.smolecule.com/products/s528234?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

o Measurement: Cool the solution and measure the absorbance at 462 nm against a similarly
treated reagent blank.

lll. Standard Curve Preparation

A linear range of 10.0-90.0 pg/mL was reported for the fixed-time method, which is suitable for dissolution

testing [3].

Table 1: Example Standard Curve Preparation for Dissolution Analysis

Standard Level Volume of Stock Solution (0.5 mg/mL) Final Concentration (pg/mL)
Blank 0.0 mL 0.0

1 0.2 mL 10.0

2 0.6 mL 30.0

3 1.0 mL 50.0

4 1.4 mL 70.0

5 1.8 mL 90.0

Process each standard according to the derivatization procedure in Section II and plot absorbance against

concentration to establish the calibration curve.

IV. Data Calculation and Interpretation

* % Drug Dissolved: Calculate the percentage of drug dissolved at each time point using the standard

curve.
e Acceptance Criteria: For imnmediate-release formulations, a single point specification is common. A
typical Q value is 80% dissolved in 30 minutes [1].
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Method Validation Parameters

The dissolution method and the associated analytical procedure must be validated. The table below

summarizes key validation parameters and target criteria based on the studied spectrophotometric method

[3].

Table 2: Method Validation Parameters for the Spectrophotometric Assay of Fluvastatin Sodium

. Result from Literature
Parameter Target Criteria

[3]

Linearity R2>0.999 10.0 - 90.0 pg/mL

Precision RSD < 2.0% Reported as successfully

(Repeatability) applied to formulations

Detection Limit 0.134 pg/mL (Fixed-time

(LOD) method)

Quantitation Limit  ---

(LOQ)

Specificity No interference from excipients No interference from
common capsule
excipients

Robustness Small, deliberate changes in method parameters Optimal at 55°C with 0.75

(e.g., temperature, NBD-CI volume) should not mL of 0.2% NBD-CI

adversely affect the result

Workflow Diagram: Dissolution Test Procedure

The following diagram outlines the complete experimental workflow for the dissolution testing of

Fluvastatin Sodium, from setup to data analysis.
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Fluvastatin Sodium Dissolution Test Workflow

(Assemble Apparatus)

Prepare Dissolution Medium Place Dosage Form
(900 mL, pH 6.8 Buffer) in Vessel

. Start Test

(Deaerate Medlum) (50 rpm)

Assemble Apparatus Withdraw Sample
(USP II, Paddle, 37°C) at Time Intervals

Filter Sample
(0.45 pm membrane)

Derivatize with NBD-CI
(55°C for 20 min)

Measure Absorbance
at 462 nm

'

Calculate Concentration
via Standard Curve

'

Plot % Drug Released
vs. Time

'
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Important Considerations & Notes

e Stereoisomer Specificity: This protocol is based on data for fluvastatin sodium without specification
of the stereoisomer. The (3S,5R) enantiomer is reported to be pharmaceutically inactive [3]. If testing
this specific isomer, you must confirm the suitability of this method, as the dissolution rate and
analytical properties might differ from the active enantiomer or the racemic mixture.

¢ Formulation Dependency: The choice of dissolution medium and apparatus may vary for different
formulations. For instance, fast-dissolving oral films (F1-F6) of fluvastatin sodium demonstrated
disintegration in 20-26 seconds and over 99% drug release within 150 seconds [2], which would
require a significantly modified test protocol compared to conventional tablets.

¢ Method Transfer: When transferring this method to another laboratory, a comparative study should
be conducted to ensure reproducibility and robustness [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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